9-(butoxyacetyl)-1,4-dimethyl-1,4,9-triazaspiro[5.5]undecane
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Description
The compound “9-(butoxyacetyl)-1,4-dimethyl-1,4,9-triazaspiro[5.5]undecane” is a complex organic molecule. It contains a spiro[5.5]undecane core, which is a type of spirocyclic compound where two cycloalkane rings of five carbon atoms each share a single carbon atom . The “triaza” prefix indicates the presence of three nitrogen atoms in the ring structure. The “butoxyacetyl” group suggests the presence of an acetyl group (a carbon double-bonded to an oxygen and single-bonded to a methyl group) attached to a butoxy group (a four-carbon chain attached to an oxygen atom).
Molecular Structure Analysis
The molecular structure of this compound, based on its name, would be quite complex. The spiro[5.5]undecane core would give the molecule a three-dimensional, cage-like structure. The presence of three nitrogen atoms in the ring could potentially introduce polarity to the molecule, and the butoxyacetyl group would likely add further complexity to the molecule’s structure .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. The spiro[5.5]undecane core of this compound would likely make it fairly rigid and potentially impact its solubility and melting/boiling points .Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
2-butoxy-1-(1,4-dimethyl-1,4,9-triazaspiro[5.5]undecan-9-yl)ethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H31N3O2/c1-4-5-12-21-13-15(20)19-8-6-16(7-9-19)14-17(2)10-11-18(16)3/h4-14H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSQRZHQMOGSCJV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOCC(=O)N1CCC2(CC1)CN(CCN2C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H31N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.44 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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